molecular formula C9H9IO4 B2725100 Ethyl 3,5-dihydroxy-4-iodobenzoate CAS No. 692204-84-5

Ethyl 3,5-dihydroxy-4-iodobenzoate

Cat. No.: B2725100
CAS No.: 692204-84-5
M. Wt: 308.071
InChI Key: IDXUZOXYNCUBAM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydroxy-4-iodobenzoate (CAS No. 692204-84-5) is a benzoic acid derivative with the molecular formula C₉H₉IO₄ and a molecular weight of 308.07 g/mol . Its structure features a benzoate ester backbone substituted with hydroxyl groups at positions 3 and 5 and an iodine atom at position 2. The hydroxyl groups confer acidity and hydrogen-bonding capacity, while the iodine atom introduces opportunities for further functionalization via halogen exchange or coupling reactions.

Properties

IUPAC Name

ethyl 3,5-dihydroxy-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXUZOXYNCUBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dihydroxy-4-iodobenzoate typically involves the iodination of ethyl 3,5-dihydroxybenzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position of the benzoate ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dihydroxy-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 3,5-dihydroxy-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dihydroxy-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Methyl Ester Derivatives

Methyl esters of iodinated benzoates are the closest analogs to the ethyl variant. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score
Methyl 3-hydroxy-4-iodobenzoate 157942-12-6 C₈H₇IO₃ 278.05 3-OH, 4-I 0.96
Methyl 4-hydroxy-3,5-diiodobenzoate 3337-66-4 C₈H₆I₂O₃ 403.94 4-OH, 3,5-I₂ 0.95
Methyl 3,5-dihydroxy-4-iodobenzoate 338454-02-7 C₈H₇IO₄ 294.05 3,5-OH₂, 4-I 0.92

Key Differences :

  • Ethyl vs. Methyl Ester : The ethyl group in the target compound increases molecular weight by ~14 g/mol compared to its methyl analog (294.05 vs. 308.07) and may enhance lipophilicity, affecting solubility in organic solvents .
  • Diiodo Analogs : Methyl 4-hydroxy-3,5-diiodobenzoate has two iodine atoms, which could amplify steric hindrance and electronic effects (e.g., increased electrophilicity) but reduces solubility in polar solvents .

Ethyl Esters with Varying Substituents

Ethyl benzoates with alternative substituents highlight functional group diversity:

Compound Name CAS No. Molecular Formula Substituents Key Features
Ethyl 4-(allyloxy)-3,5-diiodobenzoate 91446-76-3 C₁₂H₁₂I₂O₃ 4-allyloxy, 3,5-I₂ Diiodo substitution enhances halogen bonding potential; allyloxy group enables click chemistry applications .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) - C₂₁H₂₂N₃O₂ 4-phenethylamino, pyridazinyl Amino and heteroaromatic groups improve biological activity (e.g., kinase inhibition) but reduce stability under acidic conditions .

Comparative Insights :

  • Halogenation: this compound’s mono-iodo structure balances reactivity and steric demands, whereas diiodo analogs (e.g., 91446-76-3) may exhibit stronger electron-withdrawing effects but higher synthetic complexity .
  • Functional Groups: Replacement of hydroxyl groups with amino or allyloxy moieties (e.g., I-6230) shifts applications from catalysis to medicinal chemistry but alters acidity and solubility profiles .

Biological Activity

Ethyl 3,5-dihydroxy-4-iodobenzoate is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups and an iodine atom attached to a benzoate structure. Its molecular formula is C9H10IO4C_9H_10IO_4, and it is classified as a halogenated phenolic compound. The iodine substitution is significant as it influences both the compound's biological activity and bioavailability .

1. Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. It has been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. In cell studies, treatment with this compound led to reduced protein oxidation and lower levels of reactive oxygen species (ROS) under hypoxic conditions .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It inhibits pro-inflammatory cytokines and modulates pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

3. Antimicrobial Activity

This compound has shown efficacy against drug-resistant strains of bacteria, particularly Escherichia coli. It acts as an efflux pump inhibitor, enhancing the effectiveness of conventional antibiotics by increasing their intracellular concentration . This dual mechanism not only reduces bacterial resistance but also suggests potential applications in combination therapies.

4. Cytoprotective Effects

In cellular models, this compound has been observed to protect against hypoxia-induced damage. Preconditioning with this compound significantly improved cell viability and reduced oxidative damage in myoblast cells exposed to low oxygen levels .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound enhances the expression of HIF-1α (hypoxia-inducible factor 1-alpha), which plays a critical role in cellular responses to low oxygen levels. This upregulation leads to increased production of antioxidant enzymes .
  • Efflux Pump Inhibition : By interfering with bacterial efflux pumps, this compound increases the retention of antibiotics within bacterial cells, thereby overcoming resistance mechanisms .

Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Nimker et al. (2014)Demonstrated cytoprotective effects against hypoxia-induced oxidative stress in L6 myoblasts; increased antioxidant enzyme levels .
Recent Antimicrobial Study (2022)Showed that the compound enhances antibiotic efficacy against drug-resistant E. coli; identified as an efflux pump inhibitor .
In vitro Anti-inflammatory StudyFound significant reduction in pro-inflammatory cytokines and markers in treated cells .

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